

Technical Guide: Spectroscopic Data for 1,1-Dimethoxynon-2-yne

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Compound of Interest

Compound Name: 1,1-Dimethoxynon-2-yne

Cat. No.: B078486

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **1,1-Dimethoxynon-2-yne** is not readily available in public databases or scientific literature. The data presented herein is a combination of predicted values and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

Introduction

1,1-Dimethoxynon-2-yne is an organic compound featuring a terminal alkyne and an acetal functional group. Its structure presents a unique combination of reactivity, making it a potentially valuable building block in organic synthesis. This guide provides a summary of its predicted and expected spectroscopic data (NMR, IR, MS) and outlines the standard experimental protocols for acquiring such data.

Molecular Structure and Properties

- Molecular Formula: $C_{11}H_{20}O_2$
- Molecular Weight: 184.28 g/mol
- Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1,1-Dimethoxynon-2-yne**.

Table 1: Predicted Mass Spectrometry Data

Parameter	Value
Monoisotopic Mass	184.14633 Da
Predicted Adducts	m/z
[M+H] ⁺	185.15361
[M+Na] ⁺	207.13555
[M+K] ⁺	223.10949
[M+NH ₄] ⁺	202.18015

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 5.2 - 5.4	d	1H	-CH(OCH ₃) ₂
~ 3.3 - 3.4	s	6H	-CH(OCH ₃) ₂
~ 2.2 - 2.4	t	1H	-C≡CH
~ 2.1 - 2.3	m	2H	-CH ₂ -C≡CH
~ 1.2 - 1.6	m	8H	-(CH ₂) ₄ -CH ₃
~ 0.9	t	3H	-CH ₂ -CH ₃

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 100 - 105	-CH(OCH ₃) ₂
~ 80 - 90	-C \equiv CH
~ 70 - 80	-C \equiv CH
~ 52 - 55	-CH(OCH ₃) ₂
~ 31	-(CH ₂) ₅ -
~ 28 - 29	-(CH ₂) ₅ -
~ 22	-CH ₂ -CH ₃
~ 18	-CH ₂ -C \equiv CH
~ 14	-CH ₂ -CH ₃

Table 4: Expected IR Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Sharp	\equiv C-H stretch
2950 - 2850	Strong	C-H (sp ³) stretch
~ 2120	Medium-Weak	C \equiv C stretch (internal)
1200 - 1050	Strong	C-O stretch (acetal)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[\[1\]](#)

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).[\[1\]](#)[\[2\]](#)
- Ensure the sample is fully dissolved; gentle vortexing can be applied.
- Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- The final liquid height in the NMR tube should be around 4-5 cm.[\[1\]](#)
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[1\]](#)
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[\[1\]](#)
 - Tune and match the probe to the nucleus being observed (^1H or ^{13}C).[\[1\]](#)
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[\[1\]](#)

4.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[\[3\]](#)[\[4\]](#)
 - Place one to two drops of the liquid sample onto the surface of one salt plate.[\[3\]](#)[\[4\]](#)
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.[\[3\]](#)[\[4\]](#)
- Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[\[3\]](#)

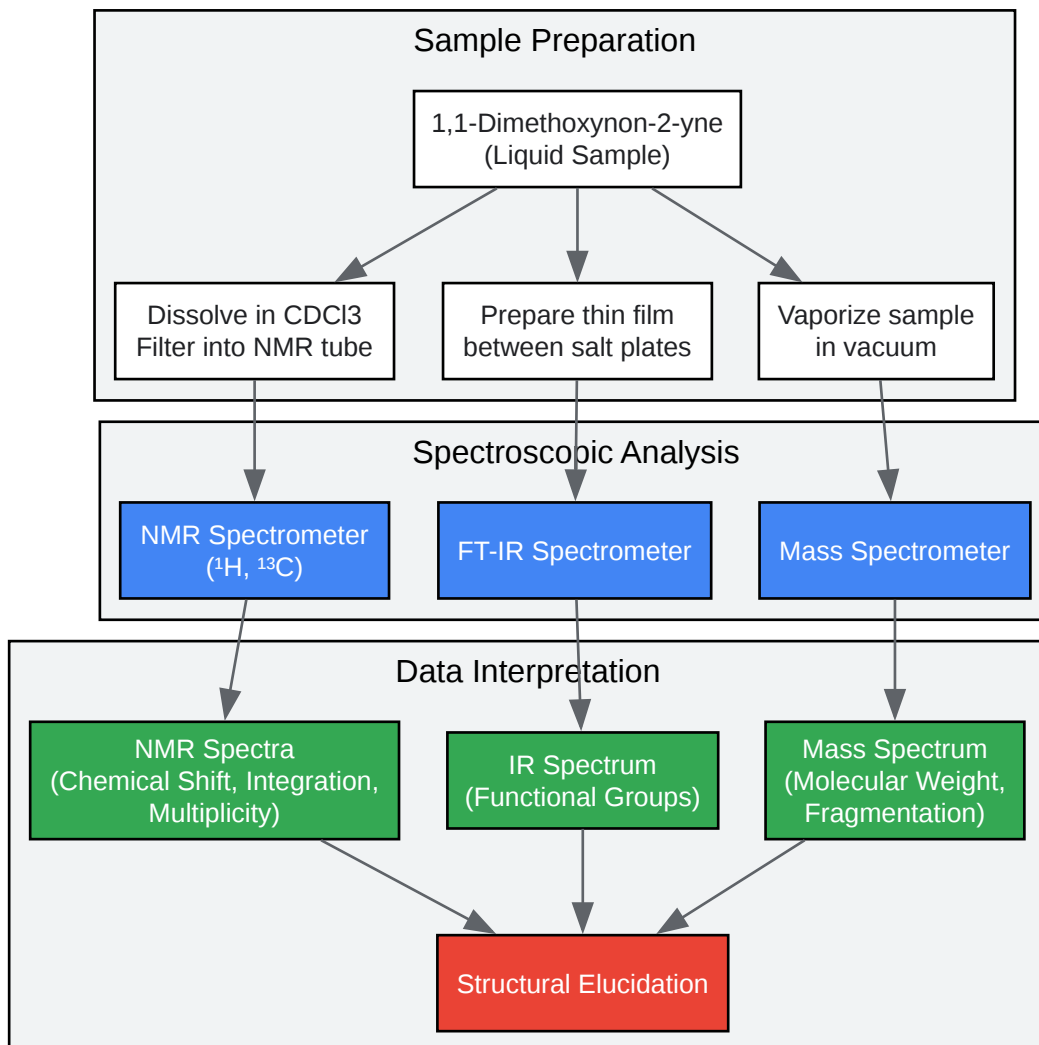
- Acquire a background spectrum of the empty spectrometer.
- Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
- The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .

4.3 Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system can be used. The sample is vaporized in a high-vacuum environment.[\[5\]](#)
- Ionization:
 - The gaseous molecules are ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation ($M^{+\bullet}$).[\[5\]](#)[\[6\]](#)
- Mass Analysis and Detection:
 - The generated ions are accelerated into a mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[7\]](#)
 - A detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[6\]](#)

Visualizations

Figure 1: General Workflow for Spectroscopic Analysis



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Figure 1: General Workflow for Spectroscopic Analysis

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